molecular formula C13H8F3NO B5326531 N-(2,6-difluorophenyl)-2-fluorobenzamide

N-(2,6-difluorophenyl)-2-fluorobenzamide

Cat. No.: B5326531
M. Wt: 251.20 g/mol
InChI Key: JLMQIBRYLMSVDA-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-fluorobenzamide is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzamide groups

Mechanism of Action

Target of Action

The primary target of N-(2,6-difluorophenyl)-2-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, leading to changes in the cell cycle regulation . This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation.

Biochemical Pathways

The downstream effects of this interaction could include altered cell division and potentially, cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on cell cycle regulation. By interacting with CDK2, it could potentially inhibit cell division and proliferation . This could lead to cell cycle arrest and potentially, cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-fluorobenzamide typically involves the reaction of 2,6-difluoroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans. This method involves the conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which is then further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring .

Scientific Research Applications

N-(2,6-difluorophenyl)-2-fluorobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 2,6-Difluoroaniline
  • 2,6-Difluorobenzonitrile

Uniqueness

N-(2,6-difluorophenyl)-2-fluorobenzamide is unique due to the presence of both fluorine atoms and the benzamide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQIBRYLMSVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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